

IUPAC Name: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

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This technical guide provides a comprehensive overview of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine**, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. The document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative.^[1]^[2] Its structure incorporates a pyridine core with a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position.^[2] This unique arrangement of substituents imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.^[1]^[3] The compound typically appears as an off-white to yellow or light gold crystalline powder.^[3]^[4]

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	[3][5]
Molecular Weight	247.05 g/mol	[3]
CAS Number	884495-14-1	[3]
Melting Point	72-78 °C	[3]
Purity	≥ 99% (HPLC)	[3]
Appearance	Off-white to yellow powder	[3]
Synonyms	5-bromo-2-methoxy-3-nitro-4-picoline	[3][5]

Experimental Protocols

A common and direct method for the synthesis of this compound is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1]

Procedure:

- 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) is dissolved in acetic acid (1.5 L) at room temperature.[6]
- Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[6]
- Bromine (639 g, 4.00 mol) is then added dropwise to the mixture, with the addition time controlled to be less than 30 minutes.[6]
- Following the addition, the reaction mixture is heated to 80 °C for 12 hours to ensure the completion of the reaction.[7]
- Upon completion, the mixture is cooled to 0 °C.[6]
- The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[6]

- The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.[\[6\]](#)
- This process yields **5-bromo-2-methoxy-4-methyl-3-nitropyridine** (302 g, 82.2% yield) as a light yellow solid.[\[6\]](#)

The structure of the product can be confirmed by ^1H NMR (400 MHz, DMSO- d_6): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[\[6\]](#)

Chemical Reactivity and Applications

The chemical behavior of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine** is dictated by its array of functional groups, which provide multiple reactive sites for further chemical transformations.[\[4\]](#)

The electron-withdrawing nitro group at the C-3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[\[1\]](#) Key reactions include:

- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The bromine atom at the C-5 position can act as a leaving group and be displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in the presence of a base in a solvent like dimethylformamide (DMF).[\[1\]](#)
- **Reduction of the Nitro Group:** The nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine. This conversion introduces a versatile amino group that can serve as a nucleophile or be further modified, for instance, through diazotization.[\[1\]](#)
- **Oxidation of the Methyl Group:** The methyl group at the C-4 position can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid. This introduces a carboxylic acid group, which can undergo reactions like amide bond formation or esterification.[\[1\]](#)

Due to its versatile reactivity, **5-Bromo-2-methoxy-4-methyl-3-nitropyridine** is a crucial intermediate in the synthesis of a variety of target molecules.[\[3\]](#) It is particularly valuable in:

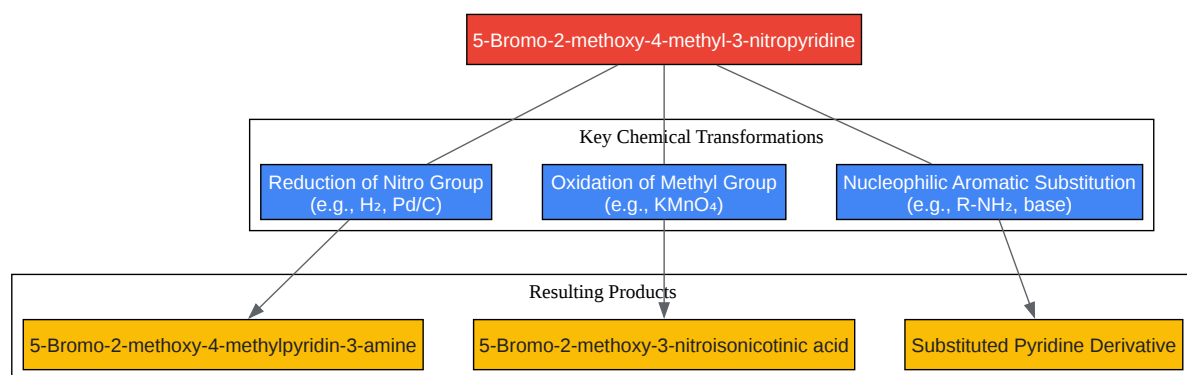
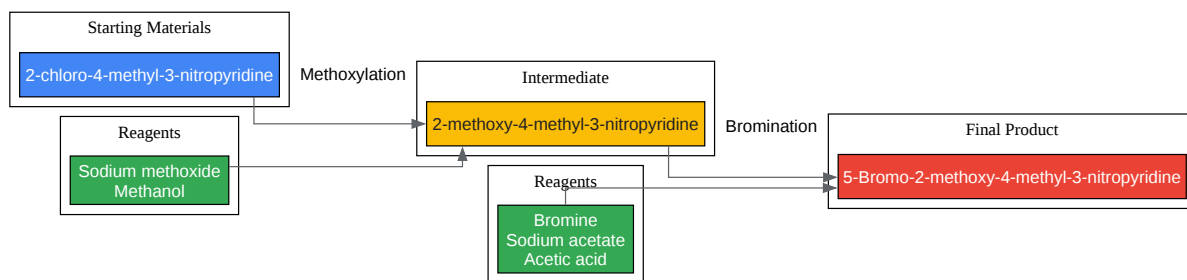
- **Pharmaceutical Development:** It serves as a key building block in the creation of novel pharmaceutical agents, with applications in the development of anti-cancer and anti-

inflammatory drugs.[3] The compound has been noted for its potential anticancer activity by inhibiting tumor growth through binding to bromodomains.[6]

- **Agrochemical Chemistry:** This intermediate is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[3]
- **Biochemical Research:** It is utilized in studies concerning enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]

Visualizing Synthesis and Reactivity

To further elucidate the role and potential of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine**, the following diagrams illustrate its synthesis workflow and key chemical transformations.



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